molecular formula C15H14N2 B5850269 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline

Cat. No.: B5850269
M. Wt: 222.28 g/mol
InChI Key: CRQCEAIAKMUZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a quinoline ring and a pyrrole ring, and it has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the intercalation of the quinoline ring into the DNA or RNA helix, leading to changes in the structure and function of the nucleic acid. This can result in inhibition of DNA replication and transcription, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline in lab experiments is its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its potential toxicity at high concentrations must be carefully considered.

Future Directions

There are many potential future directions for research on 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, including further studies on its mechanism of action, development of new synthesis methods, and exploration of its potential as a therapeutic agent for a variety of diseases. Additionally, its use as a fluorescent probe for the detection of nucleic acids could be further optimized for improved sensitivity and specificity.

Synthesis Methods

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline can be synthesized through a multistep process that involves the reaction of 2,5-dimethylpyrrole with 2-chloroquinoline, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. Its unique chemical structure and ability to bind to DNA and RNA make it a valuable tool for studying nucleic acid structure and function.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-5-6-12(2)17(11)14-7-8-15-13(10-14)4-3-9-16-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCEAIAKMUZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.